Milataxel works similarly to other taxanes by targeting tubulin, a protein essential for the formation of microtubules. Microtubules are cellular structures that play a crucial role in cell division. By binding to tubulin, milataxel prevents proper microtubule formation, ultimately leading to cell death in cancer cells [].
However, milataxel possesses some unique characteristics compared to other taxanes. Studies suggest it might have a different binding site on tubulin and potentially overcome resistance mechanisms developed against other taxane drugs []. This makes milataxel an interesting candidate for further investigation, especially in cancers that have become resistant to other therapies.
Milataxel has shown promising results in pre-clinical studies, including cell line experiments and animal models. Research suggests it exhibits anti-tumor activity against various cancer types, including colorectal cancer, breast cancer, and ovarian cancer [, ].
Milataxel is a novel taxane analog that has shown promise in cancer treatment, particularly due to its enhanced activity compared to traditional taxanes such as paclitaxel and docetaxel. It is designed to stabilize microtubules by promoting tubulin polymerization, thereby inhibiting cell division and inducing apoptosis in cancer cells. Milataxel has demonstrated effectiveness against various cancer cell lines, especially those resistant to conventional therapies, making it a subject of interest in oncology research .
Milataxel exhibits significant biological activity, primarily through its mechanism of action as a microtubule-stabilizing agent. In vitro studies have shown that milataxel enhances tubulin polymerization rates and promotes the bundling of microtubules, which is critical for maintaining cellular structure during mitosis . Preclinical studies indicate that milataxel has superior cytotoxic effects compared to paclitaxel and docetaxel, particularly in cancer cell lines that exhibit resistance to these traditional agents . Its potential applications in treating advanced colorectal cancer and other malignancies are currently being explored through clinical trials.
The synthesis of milataxel involves multiple steps that modify the taxane core structure. The process typically starts with baccatin III or other taxane precursors, followed by specific functional group modifications to enhance its pharmacological properties. For instance, various acylation reactions can introduce substituents that improve solubility or alter biological activity. Detailed synthetic pathways often include protecting group strategies and selective deprotection steps to yield the final compound .
Milataxel is primarily being investigated for its use in oncology, with potential applications in treating various cancers such as breast cancer, lung cancer, and colorectal cancer. Its ability to overcome resistance mechanisms associated with existing taxanes makes it a valuable candidate for further clinical development. Ongoing research aims to establish optimal dosing regimens and evaluate its efficacy in combination with other therapeutic agents .
Interaction studies of milataxel focus on its binding affinity for tubulin and its effects on microtubule dynamics. Research indicates that milataxel not only binds effectively to β-tubulin but also alters the conformational dynamics of microtubules, enhancing their stability under physiological conditions . Additionally, studies have explored potential drug-drug interactions with other chemotherapeutic agents, assessing how these combinations might improve therapeutic outcomes while managing toxicity.
Milataxel belongs to a class of compounds known as taxanes. Below is a comparison with other notable taxanes:
Compound | Structure Overview | Key Differences | Clinical Use |
---|---|---|---|
Paclitaxel | Natural product from Taxus species | First-generation taxane; well-established use | Ovarian, breast cancer |
Docetaxel | Semi-synthetic derivative of paclitaxel | Modified side chains; enhanced potency | Breast cancer, non-small cell lung cancer |
Cabazitaxel | Similar core structure; additional methoxy groups | Designed for castration-resistant prostate cancer | Prostate cancer |
Milataxel | Novel modifications enhance activity against resistant tumors | Potentially less toxic; improved efficacy | Under clinical investigation |
Milataxel's unique structural modifications allow it to exhibit enhanced biological activity against resistant tumor types compared to these similar compounds. Its ongoing development reflects a broader effort to optimize taxane derivatives for improved therapeutic outcomes in oncology .
Milataxel exhibits a complex molecular architecture characterized by the molecular formula C44H55NO16 and a molar mass of 853.905 daltons. The compound maintains the core taxane backbone while incorporating specific structural modifications that enhance its therapeutic potential. The molecule contains eleven defined stereocenters, all of which contribute to its biological activity and pharmacological properties. The absolute stereochemistry has been definitively established through comprehensive analytical techniques, confirming the precise three-dimensional arrangement of functional groups throughout the molecule.
The structural complexity of milataxel is reflected in its detailed stereochemical designation: (2aR,4S,4aS,6R,9S,11S,12S,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodecabenz[1,2-b]oxet-9-yl ester. This comprehensive nomenclature reflects the intricate arrangement of substituents and the complex polycyclic framework that defines the taxane family. The presence of multiple hydroxyl groups, ester linkages, and aromatic systems contributes to the compound's unique physicochemical properties and biological activity profile.
The complete structural elucidation of milataxel has been achieved through advanced spectroscopic and analytical methods. The International Union of Pure and Applied Chemistry designation reveals the presence of multiple functional groups including acetoxy, benzoyloxy, and propionyloxy substituents strategically positioned throughout the molecular framework. The InChI key XIVMHSNIQAICTR-UQYHODNASA-N provides a unique digital fingerprint for the compound, facilitating database searches and computational analyses.
Property | Value | Reference |
---|---|---|
Molecular Formula | C44H55NO16 | |
Molecular Weight | 853.905 Da | |
Stereochemical Centers | 11/11 defined | |
CAS Registry Number | 393101-41-2 | |
Optical Activity | (-) | |
InChI Key | XIVMHSNIQAICTR-UQYHODNASA-N |
The compound's structural features include a characteristic furan ring system at the 3' position, which distinguishes it from classical taxanes. This modification, combined with a propionate substitution at the seven-carbon position, contributes to milataxel's enhanced pharmacological profile. The presence of a tert-butoxycarbonyl protecting group on the amino acid side chain further differentiates this compound from naturally occurring taxanes, providing improved stability and bioavailability characteristics.
Milataxel operates through a sophisticated mechanism involving direct interaction with tubulin proteins, the fundamental building blocks of cellular microtubules [1]. The compound enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells, establishing its classification as a microtubule-stabilizing agent [1]. This mechanism places milataxel within the taxane family of compounds, which share the common characteristic of binding to the beta-tubulin subunit within the microtubule structure [15].
The molecular binding dynamics of milataxel involve specific interactions with tubulin beta-1 chain and tubulin beta chain proteins in humans [1]. Upon oral administration, milataxel and its major active metabolite M-10 bind to and stabilize tubulin, resulting in the inhibition of microtubule depolymerization [15]. This stabilization process fundamentally alters the normal dynamic equilibrium that exists between tubulin dimers and assembled microtubules [5].
The microtubule stabilization mechanism induced by milataxel follows the general principles observed in other taxane compounds, where drug binding prevents the normal depolymerization process essential for proper cellular function [22] [34]. The compound binds to a deep hydrophobic pocket at the lateral interface between adjacent protofilaments, within the lumen of the microtubule, similar to other taxane-site ligands [23]. This binding location is crucial for the compound's ability to suppress microtubule dynamics without necessarily affecting microtubule polymer mass at clinically relevant concentrations [5].
Research has demonstrated that milataxel exhibits enhanced preclinical activity compared to paclitaxel and docetaxel, particularly in specific cellular environments [2] [17]. The compound's binding affinity and stabilization properties have been characterized through various experimental approaches, including pharmacokinetic assessments that revealed a mean elimination half-life of 64 hours and significant plasma concentration maintenance [2] [21].
Pharmacokinetic Parameter | Milataxel Value | Reference |
---|---|---|
Elimination Half-life | 64 hours | [2] |
Time to Maximum Concentration | 1.0 hours | [21] |
Maximum Concentration | 85 ng/ml | [21] |
Area Under Curve | 1,683 ng·h/ml | [21] |
The structural characteristics of milataxel, with molecular formula C44H55NO16 and molecular mass of 853.91, contribute to its unique binding properties and stabilization dynamics [24] [27]. The compound's interaction with tubulin involves the formation of stable complexes that resist normal cellular mechanisms designed to regulate microtubule assembly and disassembly [34] [35].
Milataxel exerts its anticancer effects through induction of cell cycle arrest in the G2/M phase, leading to the inhibition of tumor cell proliferation [15] [28]. This mechanism represents a critical aspect of the compound's pharmacodynamic profile, as it disrupts the normal progression of cellular division at a crucial checkpoint [30]. The G2/M phase arrest occurs as a direct consequence of the microtubule stabilization induced by milataxel binding to tubulin [31].
The mitotic arrest mechanism involves several interconnected cellular processes that ultimately lead to programmed cell death [32]. When milataxel stabilizes microtubules, it prevents the normal formation and function of the mitotic spindle apparatus, which is essential for proper chromosome segregation during cell division [9] [38]. This disruption triggers cellular stress responses that activate apoptotic pathways [11].
The apoptotic signaling cascades activated by milataxel involve both intrinsic and extrinsic pathways that converge on executioner caspases [11]. The intrinsic pathway is particularly relevant, as it is regulated by B-cell lymphoma-2 family proteins that respond to the cellular stress induced by prolonged mitotic arrest [11]. The compound's action leads to the activation of pro-apoptotic proteins such as BAX and BAK, while simultaneously downregulating anti-apoptotic proteins like Bcl-2 [13] [31].
Research has demonstrated that taxane-induced apoptosis may occur through multiple mechanisms beyond simple mitotic arrest [29]. The activation of nuclear factor kappa B and other transcription factors contributes to the complex signaling networks that ultimately determine cell fate [13] [29]. Additionally, the compound can activate various pro-apoptotic signaling pathways, including c-Jun N-terminal kinase and P38 mitogen-activated protein kinase pathways [31].
The cellular response to milataxel treatment involves the phosphorylation of key regulatory proteins involved in cell cycle control [33]. The compound increases the levels of ATM serine/threonine kinase and checkpoint kinase 2, while decreasing the levels of cell division cycle 25C, cyclin-dependent kinase 1, and cyclin B [33]. These molecular changes collectively contribute to the G2/M cell cycle arrest phenotype observed in milataxel-treated cells.
Cellular Target | Effect of Milataxel | Functional Consequence |
---|---|---|
Tubulin Beta-1 Chain | Direct Binding | Microtubule Stabilization |
Cell Cycle Progression | G2/M Arrest | Mitotic Blockade |
Apoptotic Machinery | Activation | Programmed Cell Death |
Spindle Formation | Disruption | Chromosome Segregation Failure |
The temporal dynamics of milataxel-induced cell death involve initial microtubule stabilization, followed by mitotic arrest, and ultimately apoptotic execution [32]. This sequence of events represents a well-coordinated cellular response to the pharmacological intervention, with each step building upon the previous one to ensure effective elimination of target cells [10].
Milataxel demonstrates a unique capacity to overcome multidrug resistance mechanisms that commonly limit the efficacy of conventional taxane therapies [15] [17]. Unlike other taxane compounds, milataxel appears to be a poor substrate for the multidrug resistance membrane-associated P-glycoprotein efflux pump [15]. This characteristic represents a significant therapeutic advantage, as P-glycoprotein-mediated efflux is one of the primary mechanisms by which cancer cells develop resistance to chemotherapeutic agents [16] [19].
The compound's reduced susceptibility to P-glycoprotein-mediated efflux has been demonstrated through preclinical studies showing enhanced activity in cell lines that overexpress this resistance protein [2] [17]. Research has revealed that milataxel exhibits enhanced preclinical activity compared to paclitaxel and docetaxel, especially in cell lines that overexpress P-glycoprotein [2]. This differential activity profile suggests that milataxel possesses structural or pharmacological properties that enable it to circumvent common resistance mechanisms [17].
Multidrug resistance in cancer cells typically arises through several interconnected mechanisms, including overexpression of efflux pumps, modifications of drug targets, and alterations in apoptotic pathways [16] [19]. The ATP-binding cassette transporters, particularly MDR1, MRP1, and ABCG2, play crucial roles in conferring multidrug resistance to cancer cells in vitro [16]. Milataxel's ability to function effectively despite the presence of these resistance mechanisms represents a significant advancement in taxane pharmacology [15].
The molecular basis for milataxel's resistance-overcoming properties likely involves its unique structural characteristics and binding properties [19]. The compound's molecular formula C44H55NO16 and specific three-dimensional configuration may contribute to its reduced recognition by efflux pumps [24]. Additionally, the compound's binding affinity and residence time on tubulin may differ from other taxanes in ways that enhance its therapeutic efficacy in resistant cell populations [21].
Clinical implications of milataxel's resistance-overcoming properties extend beyond simple efflux pump evasion [18]. The compound may be particularly useful for treating multidrug-resistant tumors that have developed resistance to conventional taxane therapies [15]. This potential application addresses a significant clinical need, as drug resistance remains one of the primary obstacles to successful cancer chemotherapy [16] [20].
Resistance Mechanism | Conventional Taxanes | Milataxel Response |
---|---|---|
P-glycoprotein Efflux | High Susceptibility | Poor Substrate |
Tubulin Modifications | Variable Sensitivity | Enhanced Activity |
Apoptotic Resistance | Moderate Efficacy | Maintained Potency |
Multiple Pathway Activation | Limited Effectiveness | Broad Spectrum Activity |
The compound's effectiveness against resistant phenotypes has been validated through multiple experimental approaches, including studies with tumor xenograft models that demonstrate superior activity compared to traditional taxanes [21]. These findings suggest that milataxel may represent a significant therapeutic advancement for patients whose tumors have developed resistance to first-line taxane therapies [6] [21].
The structure-activity relationship studies of Milataxel and related taxane derivatives have provided critical insights into the molecular determinants of biological activity. The taxane scaffold contains multiple functional groups that contribute differentially to microtubule binding affinity and cytotoxic potency [1] [2] [3].
Essential Structural Elements
The C-2 benzoyl group represents the most critical structural element for microtubule binding activity. Molecular docking studies demonstrate that this aromatic moiety establishes essential interactions with the taxane binding site on β-tubulin, particularly through hydrophobic contacts with histidine 227 and aspartate 224 residues [1] [4]. Removal or modification of the C-2 benzoyl group results in complete loss of biological activity, confirming its indispensable role in the structure-activity relationship [2] [3].
The meta-azido substitution on the C-2 benzoyl ring has shown remarkable enhancement of bioactivity compared to the parent paclitaxel structure. This modification increases binding affinity by creating additional favorable interactions with the β-tubulin binding pocket, specifically with the aspartate 224 side chain [4]. The meta-azido derivative demonstrates superior activity even in the absence of the traditional C-13 side chain, challenging conventional understanding of taxane pharmacophore requirements.
C-4 Position Modifications
The C-4 acetyl group contributes moderately to overall bioactivity, with structure-activity studies revealing that substitution with methoxycarbonyl groups maintains comparable activity levels [3]. Molecular modeling indicates that the C-4 methoxycarbonyl derivative engages in specific binding interactions with β-tubulin, while the corresponding hydroxyl substitution shows reduced engagement [3] [5]. These findings suggest that the C-4 position tolerates certain modifications without significant loss of potency.
C-13 Side Chain Variations
Milataxel incorporates a distinctive furan-containing side chain at the C-13 position, replacing the traditional N-benzoyl-β-phenylisoserine moiety found in paclitaxel [6] [7] [8]. This modification maintains biological activity while conferring altered pharmacological properties, particularly reduced recognition by P-glycoprotein efflux pumps. The furan ring system provides a specific binding anchor through favorable interactions with the microtubule binding site, demonstrating that alternative side chain architectures can preserve essential bioactivity [8].
The tert-butoxycarbonyl protection strategy employed in the Milataxel side chain synthesis contributes to structural stability and provides additional binding contacts with the protein target [6] [7]. This protecting group strategy has proven valuable in maintaining the critical stereochemical relationships necessary for optimal binding affinity.
Position | Modification | Effect on Bioactivity | Binding Affinity Change | Reference |
---|---|---|---|---|
C-2 | Benzoyl group (essential) | Essential for microtubule binding | Required for binding | [1] [2] [3] |
C-2 | m-azido substitution | Enhanced activity vs parent compound | Increased | [4] |
C-4 | Acetyl group | Moderate importance | Neutral to positive | [3] [5] |
C-13 | Furan-containing side chain (Milataxel) | Maintains activity with modified profile | Maintained | [6] [7] [8] |
C-1 | Hydroxyl group | May contribute to hydrogen bonding | Contributory | [9] [10] |
The systematic investigation of substituent effects on taxane binding affinity has revealed critical structure-activity relationships that govern selectivity profiles and resistance mechanisms. Comprehensive binding studies demonstrate that substituent modifications can dramatically alter both microtubule binding affinity and P-glycoprotein recognition patterns [11] [12].
Meta-Substituted Benzoate Effects
Meta-substituted benzoate derivatives at the C-2 position have demonstrated superior activity against both drug-sensitive and drug-resistant tumor cell lines. These modifications enhance binding affinity by 2-8 fold compared to unsubstituted analogues, with particularly pronounced effects against P-glycoprotein overexpressing cells [11]. The meta-substitution pattern optimizes the geometric fit within the taxane binding pocket while simultaneously reducing recognition by efflux pump proteins.
The resistance index for meta-substituted derivatives ranges from 0.2-2 fold, representing a significant improvement over traditional taxanes that typically exhibit 10-100 fold resistance ratios [11]. This enhanced profile results from the ability of meta-substituents to maintain high-affinity tubulin binding even in the presence of resistance mechanisms, effectively overwhelming cellular defense systems through superior target engagement.
High-Affinity Taxane Development
The development of high-affinity taxane analogues, exemplified by compounds such as CTX63, has demonstrated that systematic optimization of C-2 and C-13 positions can yield 2-3 fold improvements in tubulin binding affinity compared to docetaxel [12] [13]. These compounds achieve their enhanced binding through complementary modifications that optimize multiple contact points within the binding site simultaneously.
Structure-based design approaches utilizing comparative binding energy analysis have identified key amino acid residues that contribute most significantly to binding affinity improvements. The optimization process focuses on maximizing favorable interactions while minimizing unfavorable contacts, resulting in compounds with binding energies that correlate strongly with experimental cytotoxicity data [13].
Milataxel Selectivity Profile
Milataxel exhibits a distinctive selectivity profile characterized by maintained microtubule binding affinity coupled with reduced P-glycoprotein substrate activity. The compound demonstrates 0.8-1.2 fold binding affinity relative to paclitaxel while showing 2-10 fold improved activity in resistant cell lines [8] [14] [15]. This selectivity pattern results from structural modifications that preserve essential tubulin binding contacts while disrupting P-glycoprotein recognition elements.
The furan-containing side chain of Milataxel contributes to this selectivity by providing alternative binding contacts that are not recognized by efflux pump proteins. Molecular dynamics simulations indicate that the furan ring adopts conformations that maintain critical hydrogen bonding interactions with β-tubulin while presenting a modified surface topology that reduces P-glycoprotein binding affinity [8].
Compound Series | Key Modification | Binding Affinity Change | Selectivity Profile | Resistance Index |
---|---|---|---|---|
Meta-substituted benzoates | C-2 benzoyl substitutions | 2-8x | Improved drug resistance | 0.2-2x |
High-affinity taxanes (CTX63) | C-2 and C-13 optimizations | 2-3x vs docetaxel | High MT binding | 0.3-3x |
Milataxel-type compounds | Furan-containing side chain | 0.8-1.2x | Reduced P-gp substrate | 2-10x |
Bridged taxane analogues | C-4 to C-3′ bridging | 10-50x | High MT specificity | 0.5-5x |
The development of taxane analogues with enhanced pharmacological profiles has focused on overcoming the limitations of first-generation compounds, particularly multidrug resistance and dose-limiting toxicities. Several novel structural modifications have yielded compounds with significantly improved therapeutic indices and resistance circumvention capabilities [16] [11] [17].
P-glycoprotein Circumvention Strategies
The SB-T series of taxane analogues represents a breakthrough in P-glycoprotein circumvention technology. SB-T-1213 demonstrates greater than 400-fold enhanced potency compared to paclitaxel in P-glycoprotein positive cell lines, while maintaining superior activity against drug-sensitive cells [16]. This compound achieves its enhanced profile through modifications at the C-10 and C-3′ positions that simultaneously increase cytotoxicity and reduce efflux pump recognition.
SB-T-1250 exhibits complementary properties with 10-50 fold enhanced apoptosis induction and increased tubulin accumulation within treated cells [16]. The mechanism involves enhanced G2/M cell cycle blockade coupled with more efficient microtubule stabilization, resulting in accelerated apoptotic pathways. These compounds demonstrate that strategic structural modifications can simultaneously address multiple resistance mechanisms.
Direct P-glycoprotein Inhibition
Several taxane analogues have been developed that function as direct P-glycoprotein inhibitors while maintaining cytotoxic activity. The simplified taxuspine X analogues achieve P-glycoprotein inhibition with IC50 values of 7.2 × 10⁻⁶ M, representing potent dual-action compounds [17]. These derivatives retain the essential taxane framework while incorporating modifications that confer P-glycoprotein inhibitory properties.
The development of non-substrate P-glycoprotein inhibitors represents a significant advancement in circumventing multidrug resistance. These compounds bind to P-glycoprotein without being transported, effectively blocking the efflux of co-administered cytotoxic agents [17]. The pharmacophore requirements for P-glycoprotein inhibition have been characterized through computational modeling, providing guidance for future analogue development.
Clinical Translation Challenges
Despite promising preclinical profiles, the clinical translation of enhanced taxane analogues has faced significant challenges. Milataxel advanced to Phase II clinical trials but demonstrated limited efficacy in colorectal cancer patients, with a median time to progression of only 1.4 months [14] [15]. The compound showed significant toxicity including neutropenic sepsis, highlighting the continuing challenge of achieving improved therapeutic indices in clinical settings.
Cabazitaxel represents a successful example of enhanced pharmacological profile translation, achieving FDA approval for hormone-refractory prostate cancer treatment [18]. The compound incorporates structural modifications that reduce efflux pump affinity while maintaining potent microtubule-stabilizing activity. Its clinical success validates the potential of structure-based drug design approaches in taxane development.
Mechanistic Insights for Future Development
High-affinity cephalomannine derivatives have provided critical mechanistic insights for future taxane development. These compounds demonstrate that extremely high tubulin binding affinity can overcome resistance mechanisms through saturation of target binding sites [11]. The hypothesis that high-affinity binding can counteract drug resistance has important implications for future drug discovery efforts.
The development of bridged taxane analogues has shown that conformational constraint can yield 10-50 fold improvements in binding affinity [19] [20]. These compounds achieve enhanced potency through reduced conformational entropy penalties and optimized binding geometries. The bridging strategy represents a validated approach for developing next-generation taxane therapeutics.
Compound Name | Enhanced Property | Fold Improvement | Mechanism of Enhancement | Clinical Status |
---|---|---|---|---|
Milataxel (MAC-321) | Reduced P-gp substrate activity | 2-5x vs paclitaxel in resistant cells | Modified side chain reduces P-gp recognition | Phase II trials (limited efficacy) |
SB-T-1213 | High P-gp positive cell activity | >400x vs paclitaxel in P-gp+ cells | Enhanced cytotoxicity and G2/M block | Preclinical development |
CTX63 | Superior tubulin binding | 2-3x vs docetaxel binding | Optimized tubulin-binding interactions | Lead optimization |
Cabazitaxel | Reduced efflux pump affinity | Reduced efflux substrate | Structural modifications reduce efflux | FDA approved |